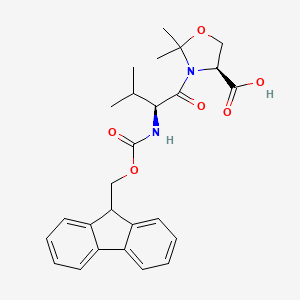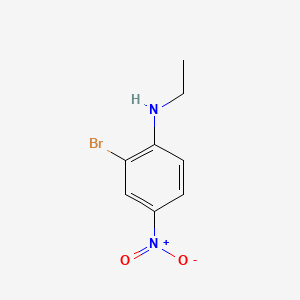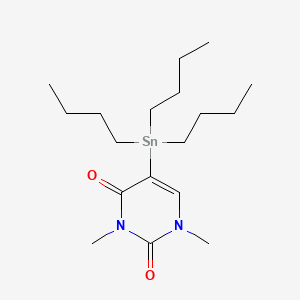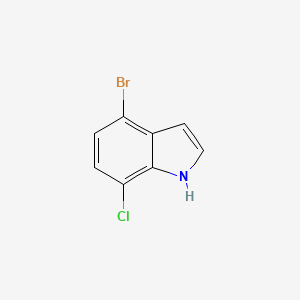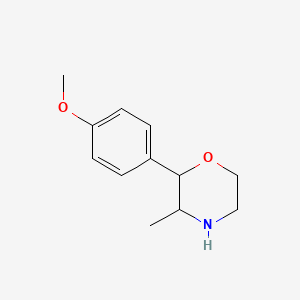
2-(4-Methoxyphenyl)-3-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Methoxyphenyl)-3-methylmorpholine” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is used as a building block in the synthesis of various pharmaceuticals . The 4-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (OCH3) substituent, which could influence the compound’s reactivity and physical properties .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized via nucleophilic substitution or reductive amination reactions . The exact method would depend on the starting materials and desired substitution pattern .Molecular Structure Analysis
The molecular structure of “this compound” would likely feature a six-membered morpholine ring with a methyl group at the 3-position and a 4-methoxyphenyl group at the 2-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation . The specific reactions would depend on the compound’s structure and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis : A compound closely related to 2-(4-Methoxyphenyl)-3-methylmorpholine, N-Methylmorpholinium 5-[2-cyanoethyl-1-(4-hydroxy-3-methoxyphenyl)-2-thiocarbamoyl]-2,2-dimethyl-6-oxo-1,3-dioxa-4-cyclohexen-4-olate, was synthesized and its molecular and crystal structure established. This study also explored its alkylation properties (Krivokolysko, Chernega, & Litvinov, 2002).
Chiral Catalysis : Another related compound, (+/-)-1-{ (4-Methoxybenzylidene)-amino (4-methoxyphenyl) methyl}-2-naphthol, is a key intermediate in the synthesis of 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, showing potent catalytic activity in the addition reactions of dialkyl zinc compounds with aldehydes (Huang, Lin, Ji, Tang, & Zhao, 2007).
Kinetic Studies : A study provided kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides, a process involving N-methylmorpholine (Sim, Ariffin, & Khan, 2007).
Metabolic Conversion in Stress : Research has shown the metabolic conversion of the 3 : 4-dihydroxyphenyl into the 4-hydroxy-3-methoxyphenyl grouping, important in understanding metabolic pathways during stress (Smith & Bennett, 1958).
Intermediate for Diltiazem Synthesis : Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was synthesized, showcasing its pharmaceutical application (Furutani, Imashiro, Hatsuda, & Seki, 2002).
Prodrug Development : A study discussed the development of water-soluble prodrugs of human neurokinin-1 receptor antagonists involving phosphorylated morpholine acetal (Hale et al., 2000).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a morpholine ring act by interacting with biological targets such as enzymes or receptors . Further studies would be needed to determine the specific mechanism of action for “2-(4-Methoxyphenyl)-3-methylmorpholine”.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-methylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15-8-7-13-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRUEGUXZCYUBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655910 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100369-95-7 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)

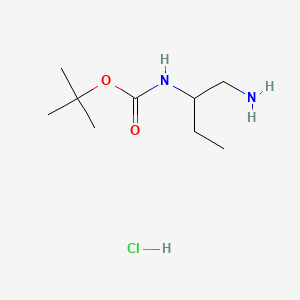
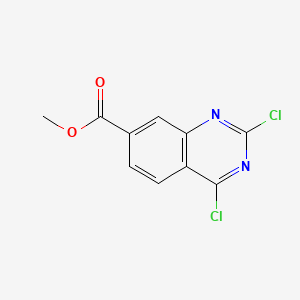
![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)

